Oxomemazine

Description

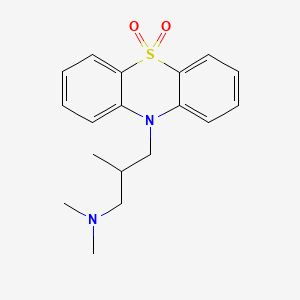

Structure

3D Structure

Properties

IUPAC Name |

3-(5,5-dioxophenothiazin-10-yl)-N,N,2-trimethylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O2S/c1-14(12-19(2)3)13-20-15-8-4-6-10-17(15)23(21,22)18-11-7-5-9-16(18)20/h4-11,14H,12-13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTQPVLDZQVPLGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C2=CC=CC=C2S(=O)(=O)C3=CC=CC=C31)CN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5023405 | |

| Record name | Oxomemazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5023405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3689-50-7, 174508-13-5, 174508-14-6 | |

| Record name | (±)-Oxomemazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3689-50-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxomemazine [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003689507 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxomemazine, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0174508135 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxomemazine, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0174508146 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxomemazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13820 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Oxomemazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5023405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxomemazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.906 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OXOMEMAZINE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q824SGH3RN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | OXOMEMAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/305MB38V1C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | OXOMEMAZINE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5GP9538P4S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Oxomemazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0240230 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-Depth Technical Guide on the Core Mechanism of Action of Oxomemazine on H1 Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxomemazine (B1678065) is a first-generation antihistamine of the phenothiazine (B1677639) class, recognized for its therapeutic efficacy in alleviating allergic symptoms and cough.[1] Its primary mechanism of action involves the competitive blockade of the histamine (B1213489) H1 receptor, a G-protein coupled receptor (GPCR) integral to the inflammatory response. This technical guide provides a comprehensive overview of the molecular interactions and downstream signaling pathways affected by this compound's binding to the H1 receptor. The document details its action as a potent H1 antagonist with additional anticholinergic properties, summarizes key binding affinity data, presents detailed experimental protocols for its characterization, and visualizes the associated signaling cascades.

Introduction to this compound and the Histamine H1 Receptor

This compound is a phenothiazine derivative that functions as a potent antagonist at histamine H1 receptors.[2] Histamine, a key mediator in allergic reactions, exerts its effects by binding to H1 receptors, which are widely distributed throughout the body, including on smooth muscle, endothelial cells, and neurons in the central nervous system. Activation of the H1 receptor initiates a signaling cascade that leads to the characteristic symptoms of allergy, such as itching, swelling, and redness.[1] this compound mitigates these symptoms by preventing histamine from binding to its receptor.[1] In addition to its antihistaminic effects, this compound also exhibits sedative and antitussive properties, which are attributed to its action on central H1 receptors and its influence on the cough reflex pathway in the brainstem.[1]

Molecular Mechanism of Action at the H1 Receptor

The histamine H1 receptor is a Gq/11-coupled GPCR. In its basal state, the receptor exists in an equilibrium between an inactive (R) and an active (R*) conformation. Histamine binding stabilizes the active conformation, leading to the activation of downstream signaling pathways.

H1 Receptor Antagonism

This compound acts as a competitive antagonist at the H1 receptor, meaning it binds to the same site as histamine but does not activate the receptor. By occupying the binding site, this compound prevents histamine from binding and stabilizing the active conformation of the receptor, thereby inhibiting the downstream signaling cascade.

Inverse Agonism: A Deeper Insight

Many first and second-generation H1-antihistamines, have been demonstrated to act as inverse agonists rather than neutral antagonists. Inverse agonists preferentially bind to and stabilize the inactive conformation of the H1 receptor, thus reducing the basal level of receptor signaling that occurs even in the absence of an agonist. While direct experimental evidence specifically classifying this compound as an inverse agonist is not extensively documented in publicly available literature, its classification as a first-generation H1-antihistamine suggests it likely shares this property with other members of its class. This inverse agonism may contribute to its therapeutic efficacy by suppressing constitutive receptor activity.

Quantitative Pharmacological Data

| Receptor Subtype | Ligand | Ki (nM) | Source |

| Muscarinic M1 | This compound | 84 | |

| Muscarinic M2 | This compound | 1650 |

Kᵢ (Inhibitory Constant): A measure of the binding affinity of a ligand to a receptor. A lower Kᵢ value indicates a higher binding affinity.

H1 Receptor Signaling Pathways Modulated by this compound

The binding of an agonist to the H1 receptor activates the Gq alpha subunit of the heterotrimeric G-protein. This initiates a cascade of intracellular events that are inhibited by this compound.

The Phospholipase C (PLC) Pathway

Activated Gαq stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC).

NF-κB Signaling

The H1 receptor has been shown to activate the transcription factor nuclear factor-kappa B (NF-κB), a key regulator of the expression of pro-inflammatory cytokines, cell adhesion molecules, and chemotactic factors. By blocking H1 receptor activation, this compound can attenuate the inflammatory response by preventing the activation of NF-κB.

Detailed Experimental Protocols

The following protocols describe standard methodologies used to characterize the interaction of compounds like this compound with the histamine H1 receptor.

Radioligand Binding Assay (Competitive)

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the H1 receptor.

-

Materials:

-

Cell membranes from a cell line stably expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).

-

Radioligand: [³H]-mepyramine (a potent H1 antagonist).

-

Test Compound: this compound.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation fluid.

-

Glass fiber filters.

-

-

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, add a fixed concentration of [³H]-mepyramine, cell membranes, and varying concentrations of this compound or buffer (for total binding) or a saturating concentration of a non-radiolabeled antagonist (for non-specific binding).

-

Incubate the plate at room temperature for a specified time to reach equilibrium.

-

Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

-

Wash the filters with cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Calculate the specific binding at each concentration of this compound and determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

-

Inositol Phosphate (IP) Accumulation Assay

This functional assay measures the ability of a compound to inhibit the histamine-induced production of inositol phosphates, a downstream product of H1 receptor activation.

-

Materials:

-

Whole cells expressing the human histamine H1 receptor (e.g., HeLa or 1321N1 cells).

-

myo-[³H]inositol.

-

Histamine.

-

Test Compound: this compound.

-

LiCl solution.

-

Trichloroacetic acid (TCA).

-

Dowex anion-exchange resin.

-

-

Procedure:

-

Culture cells in the presence of myo-[³H]inositol to label the cellular phosphoinositide pools.

-

Pre-incubate the cells with varying concentrations of this compound or buffer.

-

Add LiCl to inhibit inositol monophosphatase activity, allowing for the accumulation of inositol phosphates.

-

Stimulate the cells with a fixed concentration of histamine.

-

Terminate the reaction by adding TCA.

-

Separate the inositol phosphates from the cell lysate using anion-exchange chromatography.

-

Quantify the amount of [³H]-inositol phosphates using a scintillation counter.

-

Determine the EC50 of histamine in the presence of different concentrations of this compound to calculate the pA2 value, a measure of antagonist potency.

-

NF-κB Reporter Gene Assay

This assay assesses the inverse agonist activity of a compound by measuring its ability to reduce the basal or histamine-induced activity of an NF-κB-driven reporter gene.

-

Materials:

-

A cell line co-transfected with the human histamine H1 receptor and a reporter construct containing a luciferase gene under the control of NF-κB response elements (e.g., HEK293-NF-κB-Luc).

-

Test Compound: this compound.

-

Luciferase assay reagent.

-

-

Procedure:

-

Plate the reporter cells in a 96-well plate.

-

Treat the cells with varying concentrations of this compound or vehicle control. For agonist-induced activity, a set of cells can be co-treated with histamine.

-

Incubate the cells for a sufficient period to allow for gene expression.

-

Lyse the cells and add the luciferase assay reagent.

-

Measure the luminescence using a luminometer.

-

A decrease in luminescence in the absence of histamine indicates inverse agonist activity. The inhibition of histamine-induced luminescence confirms antagonist activity.

-

Conclusion

This compound is a potent H1-antihistamine that effectively alleviates allergic and cough symptoms through its competitive antagonism of the histamine H1 receptor. Its mechanism of action involves the blockade of the Gq/11-mediated signaling cascade, thereby preventing the release of intracellular calcium and the activation of pro-inflammatory transcription factors like NF-κB. While direct evidence is pending, it is highly probable that this compound, like other antihistamines in its class, functions as an inverse agonist, further contributing to its therapeutic profile by reducing basal receptor activity. The experimental protocols outlined in this guide provide a robust framework for the continued investigation and characterization of this compound and novel H1 receptor modulators.

References

An In-depth Technical Guide to the Synthesis and Structural Characterization of Oxomemazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and structural characterization of oxomemazine (B1678065), a phenothiazine (B1677639) derivative with antihistaminic and anticholinergic properties. Detailed experimental protocols for a two-step synthesis process, involving N-alkylation of phenothiazine followed by S-oxidation, are presented. The guide also outlines the analytical techniques used for the structural elucidation and purity assessment of the final compound, including spectroscopic methods and chromatography. Furthermore, a summary of the key signaling pathway associated with its mechanism of action is provided. All quantitative data is summarized in structured tables, and logical relationships in the synthesis and analytical workflows are visualized using diagrams.

Introduction

This compound, with the chemical formula C₁₈H₂₂N₂O₂S, is a first-generation antihistamine belonging to the phenothiazine class of drugs.[1][2] It functions primarily as a histamine (B1213489) H1-receptor antagonist, making it effective in the treatment of cough and allergic conditions.[3][4] This guide details a reliable method for its laboratory-scale synthesis and the analytical procedures for its thorough characterization.

Synthesis of this compound

The synthesis of this compound is a two-step process that begins with the N-alkylation of a phenothiazine core, followed by the oxidation of the sulfur atom to a sulfone.

Experimental Protocol

Step 1: N-Alkylation of Phenothiazine

In this initial step, the phenothiazine molecule is alkylated at the nitrogen atom using 3-dimethylamino-2-methylpropyl chloride in the presence of a strong base, sodium amide.[5]

-

Materials:

-

Phenothiazine

-

3-dimethylamino-2-methylpropyl chloride

-

Sodium amide (NaNH₂)

-

Anhydrous solvent (e.g., toluene, xylene)

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenothiazine in the anhydrous solvent.

-

Slowly add sodium amide to the solution while stirring.

-

Add 3-dimethylamino-2-methylpropyl chloride dropwise to the reaction mixture.

-

Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and quench with water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 10-(3-(dimethylamino)-2-methylpropyl)-10H-phenothiazine.

-

Step 2: S-Oxidation to this compound

The intermediate from the first step is then oxidized to form the final product, this compound, where the sulfur atom in the phenothiazine ring is converted to a sulfone group (S,S-dioxide). Efficient and selective oxidation can be achieved using hydrogen peroxide in glacial acetic acid.

-

Materials:

-

10-(3-(dimethylamino)-2-methylpropyl)-10H-phenothiazine

-

Glacial acetic acid

-

Hydrogen peroxide (30-40% solution)

-

Pure sulfuric acid (catalyst)

-

Sodium hydroxide (B78521) solution

-

Ethyl acetate

-

-

Procedure:

-

Dissolve 11.9 g of 10-(3-(dimethylamino)-2-methylpropyl)-10H-phenothiazine in 120 cc of glacial acetic acid with agitation.

-

Add 0.5 cc of pure sulfuric acid (d = 1.83).

-

Over a period of 20 minutes, add a mixture of 10 cc of glacial acetic acid and 8.5 cc of a hydrogen peroxide solution (38 g in 100 cc). The temperature will rise from approximately 25°C to 35°C.

-

Maintain the reaction mixture at 60°C for 18 hours.

-

Cool the mixture and add 150 cc of water.

-

With cooling, neutralize the mixture by adding 220 cc of aqueous sodium hydroxide (d = 1.33).

-

Extract the resulting mixture three times with 100 cc of ethyl acetate.

-

Evaporate the solvent on a water bath and recrystallize the residue from 150 cc of heptane to yield 3-(9,9-dioxy-10-phenthiazinyl)-2-methyl-1-dimethylaminopropane (this compound).

-

Synthesis Workflow

Caption: A diagram illustrating the two-step synthesis of this compound.

Structural Characterization

The structure of the synthesized this compound must be confirmed using various analytical techniques.

Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₈H₂₂N₂O₂S | |

| Molecular Weight | 330.45 g/mol | |

| Melting Point | 115 °C | |

| Appearance | White to off-white solid |

Spectroscopic Data

3.2.1. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound. The electron ionization (EI) mass spectrum provides characteristic fragments that aid in structural confirmation.

| m/z | Interpretation |

| 330 | Molecular ion [M]⁺ |

| 231 | [M - C₅H₁₁N₂]⁺ |

| 99 | [C₅H₁₁N₂]⁺ (base peak) |

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

3.2.3. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the this compound molecule. Key expected absorptions include:

| Wavenumber (cm⁻¹) | Functional Group |

| ~1325 and ~1150 | S=O stretching (sulfone) |

| ~2950-2850 | C-H stretching (aliphatic) |

| ~1600-1450 | C=C stretching (aromatic) |

| ~1250-1000 | C-N stretching |

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a crucial technique for assessing the purity of the synthesized this compound and for separating its enantiomers. A normal-phase HPLC method has been developed for the enantioseparation of this compound.

-

Column: Amylose Tris (5-chloro-2-methylphenylcarbamate)

-

Mobile Phase: n-hexane: Isopropyl Alcohol (IPA): Diethylamine (DEA) (60:40:0.1)

-

Detector: PDA at 227nm

-

Retention Times: 16.87 min and 21.37 min for the two enantiomers.

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effects primarily as a histamine H1-receptor antagonist. By blocking the H1 receptor, it prevents the action of histamine, a key mediator of allergic and inflammatory responses. This action leads to the attenuation of the inflammatory process.

Furthermore, this compound has been shown to reduce the activity of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) immune response transcription factor. This is achieved through the phospholipase C and the phosphatidylinositol (PIP2) signaling pathways, which in turn decreases antigen presentation and the expression of pro-inflammatory cytokines, cell adhesion molecules, and chemotactic factors.

Caption: this compound's inhibitory effect on the H1 receptor signaling pathway.

Analytical Workflow

A typical workflow for the analysis of synthesized this compound involves purification, confirmation of identity, and purity assessment.

Caption: A standard workflow for the analysis and characterization of synthesized this compound.

Conclusion

This technical guide has provided a detailed protocol for the synthesis of this compound and a comprehensive overview of the analytical methods required for its structural characterization and purity assessment. The information presented is intended to be a valuable resource for researchers and professionals in the fields of medicinal chemistry and drug development. The successful synthesis and characterization of this compound are critical for its potential applications in pharmaceutical research and development.

References

An In-depth Technical Guide to the Anticholinergic Properties of Oxomemazine

Introduction

Oxomemazine is a phenothiazine (B1677639) derivative recognized for its potent antihistaminic and antitussive properties.[1] As a first-generation H1-antihistamine, it is primarily used in the treatment of allergic conditions and cough.[1][2] However, like many first-generation antihistamines, this compound also exhibits notable anticholinergic activity by acting as an antagonist at muscarinic acetylcholine (B1216132) receptors.[3][4] This technical guide provides a comprehensive overview of the anticholinergic profile of this compound, detailing its mechanism of action, quantitative binding affinities, and the experimental protocols used to characterize these properties. This document is intended for researchers, scientists, and drug development professionals engaged in the study of anticholinergic compounds and their therapeutic applications.

Mechanism of Anticholinergic Action

The anticholinergic effects of this compound stem from its ability to competitively block muscarinic acetylcholine receptors (mAChRs). By binding to these receptors, this compound prevents the endogenous neurotransmitter, acetylcholine (ACh), from eliciting its typical physiological responses. This antagonism of the parasympathetic nervous system leads to a variety of effects, including reduced mucus secretion, which contributes to its use in respiratory conditions.

Research indicates that this compound demonstrates selectivity for the M1 muscarinic receptor subtype. The M1, M3, and M5 receptor subtypes are coupled to Gq/11 proteins, and their activation leads to the stimulation of phospholipase C (PLC), which in turn results in the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This signaling cascade ultimately leads to an increase in intracellular calcium concentrations and the activation of protein kinase C (PKC). By blocking M1 receptors, this compound inhibits this signaling pathway.

Quantitative Anticholinergic Profile

The anticholinergic activity of this compound has been quantified primarily through in vitro radioligand binding assays. These studies have determined its binding affinity (Ki) for different muscarinic receptor subtypes, highlighting its selectivity.

Muscarinic Receptor Binding Affinity

A key study investigating the binding characteristics of this compound in rat cerebral microsomes identified two distinct affinity sites for the drug. The high-affinity site (designated OH) is predominantly associated with the M1 receptor subtype, while the low-affinity site (OL) is associated with other muscarinic receptor subtypes, including M3. The equilibrium dissociation constants (Ki) for these sites are summarized in the table below.

| Receptor Site | Ki (nM) | Associated Subtype(s) | Reference |

| High-Affinity (OH) | 84 | M1 | |

| Low-Affinity (OL) | 1650 | M3 and others |

Table 1: Binding Affinity of this compound for Muscarinic Receptor Sites in Rat Cerebral Microsomes.

The data reveals an approximately 20-fold higher affinity of this compound for the high-affinity (M1) site compared to the low-affinity sites. This selectivity for the M1 receptor is a defining feature of its anticholinergic profile.

Functional Antagonism and In Vivo Effects

While the binding affinity of this compound is well-documented, there is a notable lack of publicly available quantitative data from functional assays (e.g., pA2 values from Schild plot analysis or IC50 values for the inhibition of agonist-induced responses) and in vivo studies specifically investigating its anticholinergic effects (e.g., inhibition of salivation, mydriasis). Further research is required to fully characterize the functional consequences of its muscarinic receptor antagonism.

Experimental Protocols

The characterization of the anticholinergic properties of this compound relies on established pharmacological assays. The following section details a representative protocol for a competitive radioligand binding assay, a fundamental technique used to determine the binding affinity of a compound for a specific receptor.

Competitive Radioligand Binding Assay for Muscarinic Receptors

This protocol describes the methodology to determine the Ki of this compound for muscarinic receptors using a radiolabeled antagonist, such as [3H]-Quinuclidinyl benzilate ([3H]-QNB), a non-selective muscarinic antagonist.

1. Membrane Preparation:

-

Tissue Source: Rat cerebral cortex, a region with high expression of muscarinic receptors.

-

Homogenization: The tissue is homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifugation: The homogenate is centrifuged at a low speed to remove nuclei and cellular debris. The resulting supernatant is then centrifuged at a high speed to pellet the cell membranes.

-

Washing: The membrane pellet is washed and resuspended in fresh buffer to remove endogenous substances.

-

Protein Quantification: The protein concentration of the membrane preparation is determined using a standard method (e.g., Bradford or BCA assay).

-

Storage: The membrane preparation is aliquoted and stored at -80°C until use.

2. Binding Assay:

-

Assay Components:

-

Membrane preparation (containing muscarinic receptors)

-

Radioligand: [3H]-QNB at a concentration close to its Kd.

-

Unlabeled Ligand (Competitor): this compound at varying concentrations.

-

Non-specific Binding Control: A high concentration of a non-labeled muscarinic antagonist (e.g., atropine) to determine the amount of non-specific binding of the radioligand.

-

Assay Buffer: (e.g., 50 mM Tris-HCl, pH 7.4).

-

-

Incubation: The assay components are combined in microcentrifuge tubes or a 96-well plate and incubated at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

Termination: The binding reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

-

Washing: The filters are rapidly washed with ice-cold buffer to remove unbound radioligand.

3. Data Analysis:

-

Radioactivity Measurement: The radioactivity retained on the filters is measured using a scintillation counter.

-

Calculation of Specific Binding: Specific binding is calculated by subtracting the non-specific binding (counts in the presence of atropine) from the total binding (counts in the absence of atropine).

-

IC50 Determination: The concentration of this compound that inhibits 50% of the specific binding of [3H]-QNB (the IC50 value) is determined by non-linear regression analysis of the competition curve.

-

Ki Calculation: The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

This compound possesses significant anticholinergic properties, primarily through the competitive antagonism of muscarinic acetylcholine receptors. Quantitative binding studies have established its selectivity for the M1 receptor subtype. While its binding affinity is well-characterized, a comprehensive understanding of its functional anticholinergic profile requires further investigation through in vitro functional assays and in vivo studies. The experimental protocols outlined in this guide provide a framework for conducting such investigations, which are essential for a complete elucidation of the pharmacological effects of this compound and for the development of novel therapeutics targeting the cholinergic system.

References

Receptor Binding Affinity of Oxomemazine for Muscarinic Subtypes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the receptor binding affinity of the phenothiazine (B1677639) derivative, oxomemazine (B1678065), for the five muscarinic acetylcholine (B1216132) receptor subtypes (M1-M5). This document synthesizes available quantitative data, details relevant experimental methodologies, and illustrates key biological and experimental pathways to serve as a valuable resource for researchers in pharmacology and drug development.

Quantitative Binding Affinity Data

This compound has been characterized as a selective antagonist for the muscarinic M1 receptor. However, a complete binding profile across all five muscarinic subtypes (M1-M5) is not extensively documented in publicly available literature. The available data, primarily from studies on rat cerebral microsomes, indicates a notable preference for the M1 subtype over other subtypes.

There is a discrepancy in the reported identity of the lower affinity binding site, with some sources identifying it as the M2 receptor and others as the M3 receptor. The following table summarizes the currently available quantitative data.

Table 1: Receptor Binding Affinity of this compound for Muscarinic Subtypes

| Receptor Subtype | Kᵢ (nM) | Species/Tissue | Radioligand | Reference(s) |

| M1 | 84 | Rat Cerebral Microsomes | [³H]QNB | [1][2] |

| M2 | 1650 | - | - | [3][4][5] |

| M3 | 1650 | Rat Cerebral Microsomes | [³H]QNB | |

| M4 | Not Reported | - | - | - |

| M5 | Not Reported | - | - | - |

Kᵢ: Inhibitory constant; [³H]QNB: [³H]-Quinuclidinyl benzilate. Note the conflicting reports for the low-affinity site (M2 vs. M3).

Experimental Protocols: Competitive Radioligand Binding Assay

The determination of the binding affinity of this compound for muscarinic receptor subtypes is typically achieved through competitive radioligand binding assays. This method measures the ability of an unlabeled compound (this compound) to displace a radiolabeled ligand from the receptor.

Objective

To determine the inhibitory constant (Kᵢ) of this compound for each of the five human muscarinic receptor subtypes (M1-M5) expressed in a stable cell line.

Materials

-

Cell Lines: Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293) cells stably expressing individual human M1, M2, M3, M4, or M5 receptors.

-

Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) or [³H]-Quinuclidinyl benzilate ([³H]-QNB), non-selective muscarinic antagonists.

-

Test Compound: this compound.

-

Reference Compound: Atropine (B194438) (for determination of non-specific binding).

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail: A suitable liquid scintillation fluid.

-

Equipment: Cell culture apparatus, centrifuge, 96-well microplates, glass fiber filters (e.g., Whatman GF/C), filtration apparatus, and a liquid scintillation counter.

Methods

2.3.1. Membrane Preparation

-

Culture the recombinant cells to a high density.

-

Harvest the cells and centrifuge at 500 x g for 10 minutes at 4°C.

-

Resuspend the cell pellet in ice-cold assay buffer and homogenize using a Polytron or similar device.

-

Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C to pellet the cell membranes.

-

Discard the supernatant and resuspend the membrane pellet in fresh assay buffer.

-

Repeat the centrifugation and resuspension steps to wash the membranes.

-

Resuspend the final membrane pellet in assay buffer and determine the protein concentration using a standard method (e.g., Bradford or BCA assay).

2.3.2. Binding Assay

-

In a 96-well microplate, add the following to each well in triplicate:

-

Assay Buffer

-

A fixed concentration of the radioligand (typically at its Kd value).

-

A range of concentrations of this compound (e.g., 10⁻¹¹ to 10⁻⁵ M).

-

Membrane preparation (e.g., 20-50 µg of protein).

-

-

For total binding, omit the addition of this compound.

-

For non-specific binding, add a high concentration of atropine (e.g., 1 µM) instead of this compound.

-

Incubate the plates at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

2.3.3. Filtration and Scintillation Counting

-

Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Wash the filters several times with ice-cold wash buffer to remove any unbound radioligand.

-

Place the filters in scintillation vials and add a scintillation cocktail.

-

Measure the radioactivity in a liquid scintillation counter.

2.3.4. Data Analysis

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the logarithm of the this compound concentration.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding) by non-linear regression analysis.

-

Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd) Where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in a competitive radioligand binding assay.

Muscarinic Receptor Signaling Pathways

Muscarinic receptors are G protein-coupled receptors that mediate diverse physiological effects through different signaling cascades. The five subtypes are broadly categorized into two main pathways based on their G protein coupling.

References

In Vitro Characterization of Oxomemazine's Multi-Receptor Antagonist Profile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxomemazine (B1678065) is a first-generation phenothiazine (B1677639) antihistamine with pronounced anticholinergic and sedative properties.[1][2] Primarily recognized for its potent histamine (B1213489) H1 receptor antagonism, which underlies its use in the treatment of allergic conditions and cough, this compound also exhibits a complex pharmacological profile characterized by its interaction with a range of other G-protein coupled receptors (GPCRs).[1][2] This multi-receptor antagonist profile is critical to understanding both its therapeutic effects and its potential side-effect profile. This technical guide provides an in-depth in vitro characterization of this compound, presenting its binding affinities and functional antagonist activities at key receptors. Detailed experimental protocols for the assays used to characterize these interactions are provided, along with visualizations of the associated signaling pathways to offer a comprehensive resource for researchers in pharmacology and drug development.

Data Presentation: Multi-Receptor Antagonist Profile of this compound

The following table summarizes the available quantitative data on the binding affinity (Ki) of this compound at various GPCRs. The data has been compiled from in vitro radioligand binding assays.

| Receptor Family | Receptor Subtype | This compound Kᵢ (nM) | Reference |

| Histamine | H₁ | Data not available in searched results | |

| Muscarinic | M₁ | 84 | [3] |

| M₂ | 1650 | ||

| M₃ | Higher than M₁ (10-fold lower affinity) | ||

| M₄ | Data not available in searched results | ||

| M₅ | Data not available in searched results | ||

| Adrenergic | α₁ | Data not available in searched results | |

| α₂ | Data not available in searched results | ||

| Dopamine | D₁ | Data not available in searched results | |

| D₂ | Data not available in searched results | ||

| D₃ | Data not available in searched results | ||

| D₄ | Data not available in searched results | ||

| D₅ | Data not available in searched results | ||

| Serotonin | Various 5-HT subtypes | Data not available in searched results |

Note: The table highlights the current gaps in the publicly available quantitative data for this compound's full multi-receptor profile.

Experimental Protocols

Radioligand Competition Binding Assay

This protocol is a standard method used to determine the binding affinity (Kᵢ) of an unlabeled test compound (this compound) by measuring its ability to compete with a radiolabeled ligand for binding to a specific receptor.

a. Materials and Reagents:

-

Cell Membranes: A preparation of cell membranes expressing the receptor of interest (e.g., from CHO or HEK293 cells stably transfected with the human M₁ receptor).

-

Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [³H]-N-methylscopolamine for muscarinic receptors).

-

Unlabeled Competitor (Test Compound): this compound.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Wash Buffer: Ice-cold assay buffer.

-

Scintillation Cocktail.

-

Glass Fiber Filters.

-

96-well plates.

-

Filtration apparatus.

-

Scintillation counter.

b. Experimental Workflow:

References

Elucidation of Oxomemazine's Central Nervous System Effects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the central nervous system (CNS) effects of oxomemazine (B1678065), a first-generation phenothiazine (B1677639) antihistamine. This compound's multifaceted pharmacological profile is primarily characterized by its potent antagonism of histamine (B1213489) H1 receptors and muscarinic M1 receptors within the CNS, leading to sedative, anticholinergic, and potential antipsychotic-like effects. This document synthesizes available quantitative data on its receptor binding affinities, details relevant experimental protocols for its study, and visually represents its key signaling pathways. The information presented herein is intended to serve as a foundational resource for researchers and professionals involved in the study and development of CNS-acting compounds.

Introduction

This compound is a phenothiazine derivative with established use as an antihistamine and antitussive agent.[1] As a first-generation antihistamine, it readily crosses the blood-brain barrier, leading to significant effects on the central nervous system, most notably sedation.[2] Its classification as a phenothiazine also suggests a potential for interaction with dopaminergic systems, a hallmark of many drugs in this class used for antipsychotic purposes.[3] Understanding the intricate CNS pharmacology of this compound is crucial for optimizing its therapeutic applications and mitigating potential adverse effects. This guide delves into the core mechanisms of this compound's action within the CNS, providing a detailed examination of its receptor interactions, downstream signaling cascades, and the experimental methodologies used to elucidate these properties.

Pharmacodynamics: Receptor Binding Profile

This compound's CNS effects are mediated through its interaction with several key neurotransmitter receptors. The following table summarizes the available quantitative data on its binding affinities.

| Receptor Subtype | Ligand | Tissue/System | Ki (nM) | Reference |

| Muscarinic Acetylcholine (B1216132) Receptors | ||||

| M1 | [3H]QNB | Rat Cerebral Microsomes | 84 | [1][4] |

| M2 | [3H]QNB | Rat Cerebral Microsomes | 1650 | |

| M3 | [3H]QNB | Rat Cerebral Microsomes | ~840 (inferred) | |

| Histamine Receptors | ||||

| H1 | Data Not Available | |||

| Dopamine (B1211576) Receptors | ||||

| D1 | Data Not Available | |||

| D2 | Data Not Available | |||

| D3 | Data Not Available | |||

| D4 | Data Not Available | |||

| Serotonin Receptors | ||||

| 5-HT2A | Data Not Available | |||

| 5-HT2C | Data Not Available |

Key Signaling Pathways

The CNS effects of this compound are a direct consequence of its modulation of specific intracellular signaling cascades upon receptor binding. The following diagrams illustrate the primary pathways involved.

Histamine H1 Receptor Antagonism

This compound acts as an inverse agonist at H1 receptors, which are Gq/11 protein-coupled. By blocking the constitutive activity of these receptors, it inhibits the downstream signaling cascade that is normally activated by histamine. This leads to a reduction in neuronal excitability and contributes to its sedative effects.

Muscarinic M1 Receptor Antagonism

This compound's anticholinergic effects stem from its antagonism of muscarinic acetylcholine receptors, with a notable selectivity for the M1 subtype. M1 receptors are also Gq/11 protein-coupled and their blockade by this compound leads to the inhibition of downstream signaling, which can result in cognitive and memory impairment.

Potential Dopamine D2 Receptor Antagonism

As a phenothiazine, this compound is structurally related to antipsychotic drugs that are potent dopamine D2 receptor antagonists. Blockade of D2 receptors, which are Gi/o protein-coupled, leads to an increase in adenylyl cyclase activity and subsequent downstream signaling. This action is the basis for the antipsychotic effects of many phenothiazines.

Experimental Protocols

The following sections detail representative methodologies for key experiments used to characterize the CNS effects of this compound.

Radioligand Binding Assay for Receptor Affinity

This protocol provides a general framework for determining the binding affinity (Ki) of this compound for a target receptor (e.g., histamine H1, muscarinic M1, or dopamine D2).

Objective: To quantify the affinity of this compound for a specific CNS receptor.

Materials:

-

Membrane Preparation: Homogenates of cells (e.g., HEK293, CHO) or brain tissue (e.g., rat cerebral cortex) expressing the receptor of interest.

-

Radioligand: A tritiated ([³H]) ligand with high affinity and selectivity for the target receptor (e.g., [³H]pyrilamine for H1, [³H]QNB for muscarinic receptors, [³H]spiperone for D2).

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of an unlabeled ligand known to bind to the receptor.

-

Assay Buffer: Physiologically buffered saline (e.g., PBS or Tris-HCl) at a specific pH.

-

Filtration System: Glass fiber filters and a cell harvester.

-

Scintillation Counter: For measuring radioactivity.

Procedure:

-

Preparation: Prepare serial dilutions of this compound in assay buffer.

-

Incubation: In a multi-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of this compound or the non-specific binding control.

-

Equilibration: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach binding equilibrium.

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters to separate bound from unbound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Assessment of Sedative Effects in Rodents (Open Field Test)

The open field test is a common method to assess general locomotor activity and exploratory behavior in rodents, which can be indicative of sedation.

Objective: To evaluate the dose-dependent sedative effects of this compound on locomotor activity.

Materials:

-

Animals: Male or female mice or rats.

-

Apparatus: An open field arena, typically a square or circular enclosure with video tracking software.

-

Test Compound: this compound dissolved in a suitable vehicle.

-

Vehicle Control: The solvent used to dissolve this compound.

Procedure:

-

Acclimation: Allow animals to acclimate to the testing room for at least one hour before the experiment.

-

Administration: Administer this compound or vehicle control to the animals via a specific route (e.g., intraperitoneal, oral).

-

Observation: After a predetermined time, place each animal individually into the center of the open field arena and record its activity for a set duration (e.g., 10-30 minutes).

-

Data Collection: The video tracking software records parameters such as total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency.

-

Data Analysis: Compare the activity parameters of the this compound-treated groups to the vehicle control group. A significant decrease in locomotor activity is indicative of a sedative effect.

Assessment of Antipsychotic-like Activity in Rodents (Catalepsy Test)

The catalepsy test is used to assess the potential for a drug to induce extrapyramidal side effects, which is a characteristic of many typical antipsychotic drugs that block D2 receptors.

Objective: To determine if this compound induces catalepsy, suggesting D2 receptor antagonism.

Materials:

-

Animals: Male rats.

-

Apparatus: A horizontal bar raised a specific height from the floor.

-

Test Compound: this compound.

-

Positive Control: A known typical antipsychotic (e.g., haloperidol).

-

Vehicle Control: The solvent for the drugs.

Procedure:

-

Administration: Administer this compound, positive control, or vehicle control to the rats.

-

Testing: At various time points after administration, gently place the rat's forepaws on the horizontal bar.

-

Measurement: Record the time it takes for the rat to remove its paws from the bar (descent latency). A predetermined cut-off time is usually set.

-

Data Analysis: Compare the descent latency of the this compound-treated group to the vehicle and positive control groups. A significant increase in descent latency indicates a cataleptic state.

Conclusion

This compound exerts its primary central nervous system effects through the potent blockade of histamine H1 and muscarinic M1 receptors. This dual antagonism is responsible for its pronounced sedative and anticholinergic properties, respectively. While its phenothiazine structure suggests a potential for dopamine D2 receptor antagonism, and thus antipsychotic-like activity, quantitative data to support this are currently lacking in the public domain. The experimental protocols detailed in this guide provide a robust framework for the further investigation of this compound's complex CNS pharmacology. Future research should focus on obtaining precise binding affinities for histamine and dopamine receptor subtypes to provide a more complete picture of its pharmacodynamic profile. Such data will be invaluable for refining its clinical use and for the development of novel therapeutics with improved selectivity and side-effect profiles.

References

Pharmacokinetics and Metabolism of Oxomemazine in Preclinical Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxomemazine (B1678065) is a phenothiazine (B1677639) derivative with antihistaminic and anticholinergic properties. It is primarily used in some countries for the symptomatic treatment of cough and allergic conditions. A thorough understanding of its pharmacokinetic (PK) and metabolic profile in preclinical models is crucial for predicting its behavior in humans and for the development of safer and more effective therapeutic strategies. This technical guide provides a comprehensive overview of the currently available data on the pharmacokinetics and metabolism of this compound in preclinical species, with a focus on quantitative data, experimental methodologies, and visual representations of key processes.

Pharmacokinetics of this compound

The study of pharmacokinetics involves the characterization of the absorption, distribution, metabolism, and excretion (ADME) of a drug. Preclinical pharmacokinetic studies are essential for determining the dose-exposure relationship and for scaling doses from animal models to humans. To date, detailed pharmacokinetic data for this compound in preclinical species is limited. However, a stereoselective pharmacokinetic study in rabbits provides valuable insights into its disposition.

Data Presentation: Pharmacokinetic Parameters in Rabbits

A study investigating the stereoselective pharmacokinetics of this compound was conducted in New Zealand albino rabbits following a single oral administration. The key pharmacokinetic parameters for the (R)- and (S)-enantiomers of this compound are summarized in the table below.

| Parameter | (R)-Oxomemazine | (S)-Oxomemazine |

| Cmax (ng/mL) | 25.6 ± 2.1 | 23.9 ± 1.8 |

| Tmax (h) | 2.0 ± 0.5 | 2.0 ± 0.5 |

| AUC (0-t) (ng·h/mL) | 189.4 ± 15.7 | 178.2 ± 14.9 |

| AUC (0-inf) (ng·h/mL) | 205.6 ± 18.2 | 194.5 ± 16.3 |

| Half-life (t½) (h) | 4.8 ± 0.7 | 4.6 ± 0.6 |

Data are presented as mean ± standard deviation.

Experimental Protocols

Detailed and robust experimental protocols are fundamental for the generation of reliable and reproducible pharmacokinetic and metabolism data. The following sections outline the methodologies employed in the key cited studies.

Stereoselective Pharmacokinetic Study of this compound in Rabbits

1. Animal Model:

-

Species: New Zealand albino rabbits

-

Sex: Male

-

Number of animals: Six

-

Housing: Housed in individual cages under standard laboratory conditions with a 12-hour light/dark cycle.

-

Diet: Standard rabbit chow and water were provided ad libitum.

2. Dosing:

-

Drug: Racemic this compound

-

Dose: 0.616 mg/kg

-

Route of Administration: Oral gavage

3. Sample Collection:

-

Matrix: Blood

-

Sampling Sites: Marginal ear vein

-

Time Points: 0 (pre-dose), 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

-

Anticoagulant: EDTA

4. Bioanalytical Method:

-

Technique: Ultra-fast liquid chromatography (UFLC)

-

Detection: Tandem mass spectrometry (MS/MS)

-

Sample Preparation: Protein precipitation followed by solid-phase extraction.

-

Chiral Separation: A chiral column was used to separate the (R)- and (S)-enantiomers of this compound.

-

Quantification: The concentrations of each enantiomer were determined using a validated calibration curve.

5. Pharmacokinetic Analysis:

-

Pharmacokinetic parameters were calculated using non-compartmental analysis of the plasma concentration-time data for each enantiomer.

Experimental Workflow for Rabbit Pharmacokinetic Study

Caption: Workflow for the stereoselective pharmacokinetic study of this compound in rabbits.

Metabolism of this compound

The biotransformation of drugs is a critical aspect of their disposition and can significantly influence their efficacy and toxicity. As a phenothiazine derivative, this compound is expected to undergo extensive metabolism. However, there is a notable lack of specific preclinical data on its metabolic pathways, the identity of its metabolites, and the enzymes responsible for their formation.

Based on the metabolism of other phenothiazines, the major metabolic pathways for this compound are likely to involve oxidation of the sulfur atom in the phenothiazine ring (sulfoxidation) and modification of the aliphatic side chain, including N-demethylation and N-oxidation. One identified metabolite of this compound is this compound N-Oxide.

Hypothetical Metabolic Pathway of this compound

The following diagram illustrates a hypothetical metabolic pathway for this compound based on the known metabolism of related phenothiazine compounds. It is important to note that this pathway is speculative and requires experimental validation.

Caption: Hypothetical metabolic pathway of this compound.

Discussion and Future Directions

The available data on the pharmacokinetics and metabolism of this compound in preclinical models are sparse. The single study in rabbits provides valuable information on the stereoselective disposition of the drug, but further research is critically needed.

Key Data Gaps:

-

Pharmacokinetics in other species: Pharmacokinetic studies in other common preclinical species, such as rats and dogs, are essential to understand inter-species differences and to build a more complete picture of this compound's ADME profile.

-

Metabolism: Comprehensive in vitro and in vivo metabolism studies are required to definitively identify the metabolic pathways, characterize the major metabolites, and identify the specific enzymes (e.g., cytochrome P450 isoforms, UGTs) involved in this compound's biotransformation.

-

Excretion: Mass balance studies are needed to determine the routes and extent of excretion of this compound and its metabolites.

Future research should focus on addressing these knowledge gaps. In vitro studies using liver microsomes and hepatocytes from different preclinical species (rats, dogs, monkeys) and humans would be invaluable for elucidating metabolic pathways and potential for drug-drug interactions. In vivo pharmacokinetic and excretion studies in these species would provide the necessary data for developing robust pharmacokinetic models and for guiding human dose predictions. A more complete understanding of the preclinical pharmacokinetics and metabolism of this compound will ultimately contribute to its safer and more effective clinical use.

Methodological & Application

Developing in vitro assays to screen for Oxomemazine activity

Application Note AP-2025-01

Introduction

Oxomemazine is a first-generation phenothiazine (B1677639) antihistamine with additional antitussive, sedative, and anticholinergic properties.[1] Its primary therapeutic effect is mediated through the antagonism of the histamine (B1213489) H1 receptor.[1][2] When histamine binds to the H1 receptor, it activates a signaling cascade that leads to allergic and inflammatory responses.[1] this compound competitively blocks this interaction, thereby mitigating these symptoms.[2] Understanding the in vitro activity of this compound is crucial for drug development and screening of new chemical entities with similar pharmacological profiles. This document provides detailed protocols for key in vitro assays to characterize the activity of this compound and similar compounds.

Mechanism of Action

This compound's primary mechanism of action is the competitive antagonism of the histamine H1 receptor. The H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, couples to Gq/11. This initiates a signaling cascade involving phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, leading to various cellular responses. By blocking the H1 receptor, this compound prevents this cascade, thereby reducing the inflammatory response. Additionally, this compound has been shown to be a selective antagonist for the muscarinic M1 receptor, contributing to its anticholinergic effects.

Key In Vitro Assays

A panel of in vitro assays is essential to comprehensively screen for this compound's activity. These assays can be categorized into direct binding assays and functional assays.

| Assay Type | Specific Assay | Purpose | Key Parameters |

| Binding Assay | Radioligand Binding Assay | To determine the affinity of this compound for the histamine H1 receptor. | Ki (inhibition constant), IC50 (half maximal inhibitory concentration) |

| Functional Assay | Calcium Flux Assay | To measure the functional consequence of H1 receptor antagonism by this compound. | EC50 (half maximal effective concentration) of histamine, IC50 of this compound |

| Cell-Based Assay | Mast Cell Degranulation Assay | To assess the ability of this compound to stabilize mast cells and inhibit the release of inflammatory mediators. | % Inhibition of β-hexosaminidase release, IC50 |

Experimental Protocols

Histamine H1 Receptor Radioligand Binding Assay

Principle: This competitive binding assay measures the ability of a test compound (this compound) to displace a radiolabeled ligand (e.g., [³H]-pyrilamine) from the histamine H1 receptor. The amount of radioactivity bound to the receptor is inversely proportional to the affinity of the test compound.

Materials:

-

Membrane preparation from cells expressing the human histamine H1 receptor (e.g., CHO-K1 or HEK293 cells)

-

[³H]-pyrilamine (radioligand)

-

This compound

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4, 0.9% NaCl

-

Glass fiber filters

-

Scintillation cocktail

-

Microplate and harvester

Protocol:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, add the cell membrane preparation, [³H]-pyrilamine, and either buffer (for total binding), a saturating concentration of a known H1 antagonist (for non-specific binding), or the test compound (this compound).

-

Incubate the plate for 60 minutes at room temperature.

-

Harvest the contents of the plate onto glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold Wash Buffer to remove unbound radioligand.

-

Dry the filters and place them in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding and determine the IC50 and Ki values for this compound.

Calcium Flux Assay

Principle: This functional assay measures changes in intracellular calcium concentration in response to H1 receptor activation. H1 receptor antagonists like this compound will inhibit the histamine-induced calcium flux. The change in calcium levels is detected using a calcium-sensitive fluorescent dye.

Materials:

-

Cells expressing the human histamine H1 receptor (e.g., CHO-K1 or HEK293)

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Indo-1 AM)

-

Histamine

-

This compound

-

Assay Buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES)

-

Fluorescence microplate reader with automated injection capability

Protocol:

-

Seed the H1 receptor-expressing cells in a 96-well black, clear-bottom plate and culture overnight.

-

Load the cells with the calcium-sensitive dye according to the manufacturer's instructions. This typically involves a 30-60 minute incubation at 37°C.

-

Wash the cells with Assay Buffer to remove excess dye.

-

Prepare serial dilutions of this compound and add them to the respective wells. Incubate for a predetermined time (e.g., 15-30 minutes).

-

Place the plate in the fluorescence microplate reader.

-

Measure the baseline fluorescence.

-

Inject a solution of histamine (at a concentration that elicits a submaximal response, e.g., EC80) into the wells.

-

Immediately begin kinetic reading of fluorescence intensity over time to capture the calcium flux.

-

Analyze the data to determine the inhibitory effect of this compound on the histamine-induced calcium response and calculate the IC50.

Mast Cell Degranulation Assay

Principle: Mast cell degranulation is a key event in the allergic response, releasing histamine and other inflammatory mediators. This assay measures the release of β-hexosaminidase, a marker enzyme for mast cell degranulation, to assess the mast cell stabilizing activity of a compound.

Materials:

-

Rat Basophilic Leukemia (RBL-2H3) cell line

-

Anti-DNP IgE

-

DNP-HSA (antigen)

-

This compound

-

Tyrode's Buffer

-

p-NAG (p-nitrophenyl-N-acetyl-β-D-glucosaminide) substrate solution

-

Stop Solution (e.g., 0.1 M carbonate buffer, pH 10.5)

-

Spectrophotometer or microplate reader

Protocol:

-

Sensitize RBL-2H3 cells with anti-DNP IgE for 24 hours.

-

Wash the sensitized cells with Tyrode's Buffer.

-

Pre-incubate the cells with various concentrations of this compound for 30 minutes.

-

Induce degranulation by adding DNP-HSA. Include a positive control (DNP-HSA alone) and a negative control (buffer alone).

-

Incubate for 30-60 minutes at 37°C.

-

Centrifuge the plate and collect the supernatant.

-

To a new plate, add the supernatant and the p-NAG substrate solution.

-

Incubate for 60 minutes at 37°C.

-

Stop the reaction by adding the Stop Solution.

-

Measure the absorbance at 405 nm.

-

Calculate the percentage of β-hexosaminidase release and the percentage of inhibition by this compound.

Data Presentation

The quantitative data from these assays should be summarized in a clear and concise manner to allow for easy comparison and interpretation.

Table 1: Summary of In Vitro Activity of this compound

| Assay | Cell Line | Parameter | Value |

| H1 Receptor Binding | CHO-K1 expressing human H1R | Ki (nM) | [Insert experimental value] |

| H1 Receptor Binding | CHO-K1 expressing human H1R | IC50 (nM) | [Insert experimental value] |

| Calcium Flux | HEK293 expressing human H1R | IC50 (nM) | [Insert experimental value] |

| Mast Cell Degranulation | RBL-2H3 | IC50 (µM) | [Insert experimental value] |

Note: The values in this table are placeholders and should be replaced with experimentally determined data.

Conclusion

The in vitro assays described in this application note provide a robust framework for screening and characterizing the activity of this compound and related compounds. By combining binding assays with functional and cell-based assays, researchers can gain a comprehensive understanding of a compound's pharmacological profile, aiding in the drug discovery and development process.

References

Application Notes and Protocols for Administering Oxomemazine in Rodent Models of Allergy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxomemazine is a first-generation phenothiazine (B1677639) H1-antihistamine with anticholinergic and sedative properties. Its primary mechanism of action involves the competitive antagonism of histamine (B1213489) H1 receptors, which play a crucial role in the allergic cascade. By blocking these receptors, this compound mitigates the effects of histamine, a key mediator released by mast cells during an allergic reaction. This leads to a reduction in symptoms such as itching, swelling, and inflammation. Furthermore, this compound has been shown to interfere with the NF-κB signaling pathway, a critical regulator of pro-inflammatory cytokine expression, further contributing to its anti-allergic effects.

These application notes provide detailed protocols for administering this compound in two common rodent models of allergy: the Ovalbumin-induced allergic asthma model in mice and the Carrageenan-induced paw edema model in rats. The protocols are intended to serve as a guide for researchers investigating the therapeutic potential of this compound in allergic conditions.

Data Presentation

Due to a lack of publicly available studies that specifically quantify the effects of this compound in the described rodent models, the following tables present expected outcomes and data from studies using other first-generation antihistamines with similar mechanisms of action, such as cyproheptadine. This information can be used as a benchmark for designing experiments with this compound.

Table 1: Expected Efficacy of a First-Generation Antihistamine (Cyproheptadine) in a Carrageenan-Induced Paw Edema Model in Rats

| Treatment Group | Dose (mg/kg, i.p.) | Paw Volume Increase (mL) at 4 hours (Mean ± SD) | Percentage Inhibition of Edema (%) |

| Vehicle Control | - | 0.85 ± 0.08 | - |

| Cyproheptadine | 20 | 0.42 ± 0.05 | ~50% |

| Cyproheptadine | 40 | 0.30 ± 0.04 | ~65% |

| Indomethacin (Reference) | 10 | 0.25 ± 0.03 | ~70% |

Note: Data are hypothetical and based on typical results for first-generation antihistamines in this model. Actual results with this compound may vary.

Table 2: Expected Efficacy of a First-Generation Antihistamine in an Ovalbumin-Induced Allergic Asthma Model in Mice

| Treatment Group | Dose (mg/kg, p.o.) | Eosinophil Count in BALF (x10^4 cells/mL) (Mean ± SD) | Serum IgE (ng/mL) (Mean ± SD) | IL-4 in BALF (pg/mL) (Mean ± SD) | IL-5 in BALF (pg/mL) (Mean ± SD) |

| Vehicle Control | - | 50 ± 8 | 1500 ± 250 | 120 ± 20 | 150 ± 25 |

| First-Gen Antihistamine | 10 | 25 ± 5 | 900 ± 150 | 70 ± 15 | 80 ± 15 |

| Dexamethasone (Reference) | 1 | 10 ± 3 | 500 ± 100 | 40 ± 10 | 50 ± 10 |

Note: BALF (Bronchoalveolar Lavage Fluid). Data are hypothetical and based on typical results for first-generation antihistamines in this model. Actual results with this compound may vary.

Experimental Protocols

Ovalbumin-Induced Allergic Asthma in Mice

This model mimics the inflammatory response seen in human allergic asthma, characterized by airway hyperresponsiveness, eosinophilic inflammation, and increased levels of Th2 cytokines.

Materials:

-

Female BALB/c mice (6-8 weeks old)

-

Ovalbumin (OVA)

-

Aluminum hydroxide (B78521) (Alum)

-

This compound

-

Vehicle (e.g., 0.5% carboxymethylcellulose)

-

Anesthetic (e.g., ketamine/xylazine cocktail)

-

Equipment for intraperitoneal (i.p.) injection, oral gavage (p.o.), and intranasal (i.n.) challenge

-

Plethysmograph for measuring airway hyperresponsiveness

-

Materials for bronchoalveolar lavage (BAL) and cell counting

-

ELISA kits for IgE, IL-4, and IL-5 quantification

Protocol:

-

Sensitization:

-

On days 0 and 14, sensitize mice by intraperitoneal (i.p.) injection of 20 µg of ovalbumin (OVA) emulsified in 2 mg of aluminum hydroxide in a total volume of 200 µL of sterile phosphate-buffered saline (PBS).[1]

-

-

This compound Administration (Proposed):

-

Beginning on day 20 and continuing daily throughout the challenge period, administer this compound or vehicle to respective groups of mice.

-

Route of Administration: Oral gavage (p.o.) is a common and clinically relevant route. Intraperitoneal (i.p.) injection can also be used for initial screening.

-

Dosage (Proposed): Based on other first-generation antihistamines, a starting dose range of 5-20 mg/kg can be explored. A dose-response study is recommended to determine the optimal effective dose.

-

-

Allergen Challenge:

-

On days 21, 22, and 23, challenge the mice by intranasal (i.n.) administration of 50 µL of 1% OVA in PBS under light anesthesia.[1]

-

-

Assessment of Allergic Response (24-48 hours after the last challenge):

-

Airway Hyperresponsiveness (AHR): Measure AHR in response to increasing concentrations of methacholine (B1211447) using a whole-body plethysmograph.

-

Bronchoalveolar Lavage (BAL): Euthanize mice and perform BAL to collect airway inflammatory cells. Perform total and differential cell counts to determine the number of eosinophils, neutrophils, and lymphocytes.

-

Serum IgE: Collect blood via cardiac puncture and measure the levels of total and OVA-specific IgE using ELISA.

-

Cytokine Analysis: Measure the levels of IL-4 and IL-5 in the BAL fluid using ELISA to assess the Th2 inflammatory response.

-

Lung Histology: Perfuse and fix the lungs for histological analysis to assess inflammatory cell infiltration and mucus production.

-

Carrageenan-Induced Paw Edema in Rats

This is a widely used and reproducible model of acute inflammation, where the initial phase is mediated by histamine and serotonin.

Materials:

-

Male Wistar or Sprague-Dawley rats (150-200 g)

-

Lambda-Carrageenan

-

This compound

-

Vehicle (e.g., normal saline)

-

Reference anti-inflammatory drug (e.g., Indomethacin)

-

Parenteral administration equipment (i.p. or s.c.)

-

Plethysmometer or digital calipers to measure paw volume/thickness

Protocol:

-

Acclimatization and Baseline Measurement:

-

Acclimatize rats to the experimental conditions.

-

Measure the initial volume or thickness of the right hind paw of each rat using a plethysmometer or calipers.

-

-

Drug Administration (Proposed):

-

Administer this compound, vehicle, or a reference drug (e.g., Indomethacin, 10 mg/kg) to respective groups of rats.[2][3]

-

Route of Administration: Intraperitoneal (i.p.) injection is a common route for this model.

-

Dosage (Proposed): Based on studies with cyproheptadine, a dose range of 20-60 mg/kg could be investigated.[2]

-

Timing: Administer the compounds 30-60 minutes before the carrageenan injection.

-

-

Induction of Inflammation:

-

Inject 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline into the sub-plantar region of the right hind paw.

-

-

Measurement of Paw Edema:

-

Measure the paw volume or thickness at regular intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

-